4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-(4-Bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound characterized by its bromophenyl and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent reactions may include the formation of the triazole ring through cyclization reactions, often using reagents like hydrazine and mesityl chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is explored for its potential as a bioactive molecule. It may be used in the development of new drugs or as a tool in biochemical assays.
Medicine: The compound's triazole ring is of particular interest in medicinal chemistry, as triazoles are known for their antimicrobial properties. Research is ongoing to evaluate its efficacy as an antimicrobial agent.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects involves its interaction with molecular targets and pathways. The bromophenyl group may engage in electrophilic substitution reactions, while the triazole ring can participate in coordination chemistry, affecting biological systems and industrial processes.
Comparison with Similar Compounds
4-Bromophenol: A simpler compound with a bromophenyl group but lacking the triazole ring.
2-(Mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A related triazole compound without the bromophenyl group.
Uniqueness: The uniqueness of 4-(4-bromophenyl)-2-(mesitylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one lies in its combination of bromophenyl and triazole groups, which provides it with distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[(2,4,6-trimethylphenyl)methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O/c1-12-8-13(2)17(14(3)9-12)10-22-18(23)21(11-20-22)16-6-4-15(19)5-7-16/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVWXIIMLNMLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C(=O)N(C=N2)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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